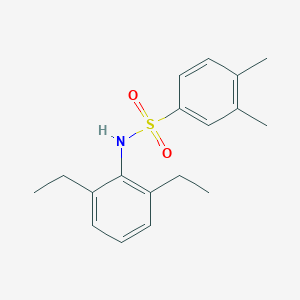![molecular formula C15H13ClF3NO2S B7463500 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been extensively used in scientific research for over 50 years. DIDS is a versatile compound that has been used in a wide range of applications, including as a chloride channel blocker, an inhibitor of anion transport, and a modulator of various ion channels.
Mechanism of Action
The mechanism of action of DIDS is complex and not fully understood. DIDS has been shown to interact with a variety of proteins, including ion channels, transporters, and enzymes. DIDS has been proposed to block chloride channels by binding to a site on the channel protein and preventing the movement of chloride ions through the channel. DIDS has also been shown to inhibit anion transporters by binding to a site on the transporter protein and preventing the movement of anions across the cell membrane.
Biochemical and Physiological Effects:
DIDS has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and transporters, DIDS has been shown to modulate the activity of enzymes such as carbonic anhydrase and protein kinase C. DIDS has also been shown to affect cell proliferation and migration in a variety of cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of DIDS is its versatility. DIDS can be used to modulate a wide range of ion channels and transporters, making it a valuable tool for studying cellular physiology. DIDS is also relatively stable and can be stored for long periods of time without degradation. One of the limitations of DIDS is its potential for off-target effects. DIDS has been shown to interact with a variety of proteins, and its effects on cellular physiology can be complex and difficult to interpret.
Future Directions
There are many potential future directions for research on DIDS. One area of interest is the development of more specific and selective chloride channel blockers. Another area of interest is the use of DIDS as a tool for studying the regulation of anion transporters and ion channels in disease states such as cystic fibrosis and hypertension. Additionally, the potential use of DIDS as a therapeutic agent for these diseases should be explored further. Finally, the development of new synthetic methods for DIDS and related compounds could lead to the discovery of novel ion channel modulators with improved selectivity and efficacy.
Synthesis Methods
DIDS can be synthesized through the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-chloro-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction can be carried out in a variety of solvents, including dichloromethane, tetrahydrofuran, and dimethylformamide. After the reaction, the product can be purified through recrystallization or column chromatography.
Scientific Research Applications
DIDS has been widely used in scientific research for its ability to modulate various ion channels and transporters. One of the most common applications of DIDS is as a chloride channel blocker. DIDS has been shown to inhibit chloride currents in a variety of cell types, including cardiac myocytes, smooth muscle cells, and epithelial cells. DIDS has also been used as an inhibitor of anion transporters, such as the anion exchanger and the Na-K-2Cl cotransporter.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2S/c1-9-3-5-12(7-10(9)2)23(21,22)20-14-8-11(15(17,18)19)4-6-13(14)16/h3-8,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVGSONHWUWNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)


![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)

![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)


![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)